Rubidium perchlorate

概要

説明

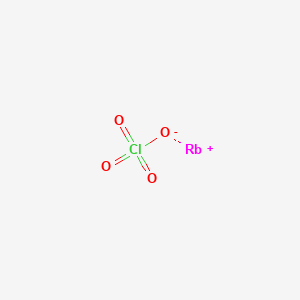

Rubidium perchlorate (RbClO4) is the perchlorate of rubidium . It is an oxidizing agent, as are all perchlorates . It is used as a perchlorate oxidizing agent .

Synthesis Analysis

Rubidium perchlorate can be obtained through the careful heating of a rubidium chlorate solution, leading to a disproportionation reaction with the release of oxygen gas :

Molecular Structure Analysis

Rubidium perchlorate has two polymorphs. Below 279 °C, it crystallizes in the orthorhombic crystal system with lattice constants a = 0.927 nm, b = 0.581 nm, c = 0.753 nm. Over 279 °C, it has a cubic structure with lattice constant a = 0.770 nm .

Chemical Reactions Analysis

When heated, rubidium perchlorate decomposes into the chloride and oxygen :

Physical And Chemical Properties Analysis

Rubidium perchlorate is a white crystalline solid that is highly soluble in water . It has a molar mass of 184.918 g/mol .

科学的研究の応用

Oxidizing Agent

Rubidium perchlorate is known to be a potent oxidizing agent . It can be used in various chemical reactions where an oxidizing agent is required.

Separation of Rubidium from Strontium

Rubidium perchlorate is used in the separation of rubidium from strontium . Its precipitation provides an excellent separation from strontium and it is also an accepted weighing form for rubidium .

Research on Rubidium

Rubidium perchlorate is used in scientific research on rubidium . The discovery, properties, application, and minerals of rubidium were summarized, and the latest research progress and high-end application of rubidium were introduced .

Environmental Remediation

Perchlorate is a persistent pollutant, generated via natural and anthropogenic processes, that possesses a high potential for endocrine disruption in humans and biota . Remediation of perchlorate can be achieved with various physicochemical treatments, especially at low concentrations .

Microbiological Remediation

Microbiological approaches using microorganisms, such as those from the genera Dechloromonas, Serratia, Propionivibrio, Wolinella, and Azospirillum, are promising when perchlorate pollution is extensive . Perchlorate-reducing bacteria, isolated from harsh environments, can provide removal yields from 20 to 100% .

Extraction Process of Rubidium

The relatively mature processes of extracting rubidium from rubidium-containing ore mainly include sulfuric acid decomposition method and roasting decomposition method . The traditional rubidium extraction process from ores has problems such as complex processes, high pollution, and high energy consumption .

Safety And Hazards

将来の方向性

The future outlook for the rubidium perchlorate market seems promising. The increasing demand for pyrotechnics and fireworks, especially during festive seasons and celebrations, is driving the growth of this market . Moreover, rubidium perchlorate is also used in the manufacture of explosives, propellants, and rocket fuels, contributing to its market growth . With advancements in aerospace technologies and increasing investments in defense sectors across the globe, the demand for rubidium perchlorate is expected to witness a significant surge .

特性

IUPAC Name |

rubidium(1+);perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Rb/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYGGOOZLKJKPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbClO4, ClO4Rb | |

| Record name | rubidium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884621 | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium perchlorate | |

CAS RN |

13510-42-4 | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the ionic radius of Rubidium perchlorate influence its electrical conductivity compared to other alkali perchlorates?

A1: Research indicates that the ionic radius of the alkali metal cation plays a significant role in the electrical conductivity of alkali perchlorates. Larger cations, like Rubidium, exhibit lower activation energies for charge carrier transport, leading to higher electrical conductivity compared to their smaller counterparts like potassium. [, ] This trend highlights the impact of cation size on ion mobility within the crystal lattice.

Q2: How does the electrical conductivity of Rubidium perchlorate compare to ammonium perchlorate, and what insights do these comparisons provide about the conduction mechanisms?

A3: While both Rubidium perchlorate and ammonium perchlorate (NH4ClO4) exhibit ionic conductivity, their conduction mechanisms might differ. Research suggests that the exceptionally high conductivity of ammonium perchlorate, even at room temperature, could be attributed to protonic migration rather than the typical ionic conduction seen in alkali perchlorates like Rubidium perchlorate. [, ] This difference emphasizes the unique nature of ammonium perchlorate and the potential influence of hydrogen bonding on its conductivity.

Q3: How is Rubidium perchlorate being used in the study of cation complexation?

A4: Rubidium perchlorate serves as a valuable tool in studying cation complexation, particularly with macrocyclic molecules like calixarenes. Researchers utilize Rubidium perchlorate complexes to characterize the binding affinity and structural features of these host molecules. [] For instance, X-ray diffraction analysis of the Rubidium perchlorate complex with a calix[5]arene ketone revealed the cation deeply encapsulated within the molecule's cavity, demonstrating the potential for selective cation binding. [] Such studies contribute to designing and developing novel materials with tailored properties for applications like sensing and separation.

Q4: What analytical techniques are employed to investigate the properties and behavior of Rubidium perchlorate?

A4: Various analytical techniques are crucial for characterizing and studying Rubidium perchlorate. These include:

- X-ray diffraction: Used to determine crystal structure and unit cell dimensions, providing insights into the arrangement of atoms within the crystal lattice. [, ]

- Electrical conductivity measurements: Provide information about the material's ability to conduct electricity as a function of temperature and frequency, helping to understand the charge transport mechanisms. [, ]

- Spectroscopic techniques: Like infrared and Raman spectroscopy, can be used to identify specific chemical bonds and functional groups, providing information about the molecular structure and interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。